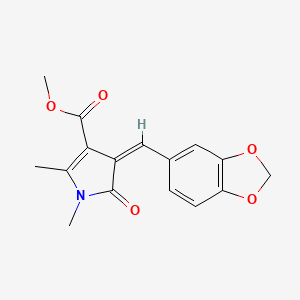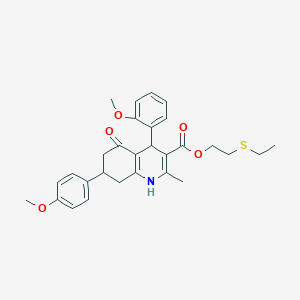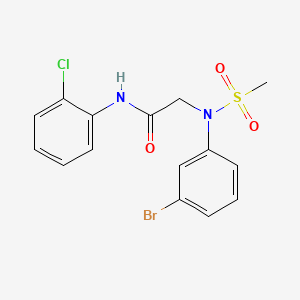![molecular formula C19H18N2 B5083127 (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine](/img/structure/B5083127.png)
(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine, also known as MPMP, is a chemical compound that belongs to the class of phenylalkylamines. It is a potent and selective agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in various regions of the brain and plays a crucial role in modulating the activity of dopaminergic and serotonergic systems. MPMP has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of dopaminergic and serotonergic systems, which are involved in various physiological and pathological processes, including mood regulation, addiction, and schizophrenia. (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine has also been shown to enhance cognitive function, improve memory consolidation, and reduce anxiety-like behavior in animal models. Furthermore, (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine has been proposed as a potential therapeutic agent for the treatment of various neuropsychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine exerts its effects by selectively activating TAAR1, a G protein-coupled receptor that is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus. TAAR1 activation leads to the modulation of dopaminergic and serotonergic systems, which are involved in various physiological and pathological processes, including mood regulation, addiction, and schizophrenia. (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine has been shown to increase dopamine and serotonin release in various brain regions, which may underlie its cognitive-enhancing and anxiolytic effects.
Biochemical and Physiological Effects
(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine has been shown to modulate various biochemical and physiological processes in animal models. It has been shown to enhance cognitive function, improve memory consolidation, and reduce anxiety-like behavior. Furthermore, (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine has been shown to increase dopamine and serotonin release in various brain regions, which may underlie its cognitive-enhancing and anxiolytic effects. However, the long-term effects of (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine on brain function and behavior are not well understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine has several advantages for lab experiments. It is a potent and selective agonist for TAAR1, which allows for the specific modulation of dopaminergic and serotonergic systems. Furthermore, (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine has been shown to have a low toxicity profile, which makes it suitable for in vivo studies. However, (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine has several limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which makes it difficult to administer and control its effects. Furthermore, the long-term effects of (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine on brain function and behavior are not well understood, which limits its potential applications in scientific research.
Orientations Futures
There are several future directions for research on (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine. First, further studies are needed to elucidate the long-term effects of (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine on brain function and behavior. Second, the potential therapeutic applications of (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine for the treatment of neuropsychiatric disorders, such as depression, anxiety, and ADHD, need to be explored further. Third, the development of more stable and selective TAAR1 agonists may overcome the limitations of (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine and provide new insights into the modulation of dopaminergic and serotonergic systems. Fourth, the potential interactions between (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine and other neuropsychiatric drugs need to be investigated further to avoid potential adverse effects. Finally, the development of new animal models that mimic human neuropsychiatric disorders may provide new insights into the therapeutic potential of (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine.
Méthodes De Synthèse
The synthesis of (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine involves a multi-step process that starts with the reaction between 4-methylbenzaldehyde and 4-pyridinecarboxaldehyde to form (4-methylphenyl)(4-pyridinyl)methanol. This intermediate is then treated with phenylmagnesium bromide to yield (4-methylphenyl)[phenyl(4-pyridinyl)methyl]carbinol, which is subsequently converted to the final product, (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine, through a reduction reaction using sodium borohydride.
Propriétés
IUPAC Name |
4-methyl-N-[phenyl(pyridin-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-15-7-9-18(10-8-15)21-19(16-5-3-2-4-6-16)17-11-13-20-14-12-17/h2-14,19,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTDMFYRQQOOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C2=CC=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5083045.png)
![2-(1-adamantyl)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B5083051.png)


![4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5083074.png)
![2-[isonicotinoyl(propyl)amino]-5-methylbenzoic acid](/img/structure/B5083087.png)
![N-(1-{1-[4-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5083101.png)

![((2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-4-{[(1-ethyl-4-piperidinyl)amino]methyl}-2-methyl-2-pyrrolidinyl)methanol](/img/structure/B5083114.png)
![N-ethyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5083128.png)


![4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid](/img/structure/B5083149.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5083150.png)